

Crystal Structure Analysis & Salt Selection Guide: 3-Amino-3-Methylpiperidine Series

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Compound of Interest

Compound Name: *(3R)-3-(Boc-amino)-3-methylpiperidine*

CAS No.: 1169762-18-8

Cat. No.: B2563976

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Executive Summary: The Gem-Disubstituted Challenge

3-amino-3-methylpiperidine is a critical "gem-disubstituted" scaffold used in the synthesis of Janus Kinase (JAK) inhibitors and DPP-4 inhibitors. Its structural uniqueness lies in the C3 carbon, which holds both a methyl group and a primary amine.

This guide compares the solid-state performance of the standard Dihydrochloride (2HCl) salt against the L-Tartrate salt. While 2HCl is the default choice for solubility, crystal structure analysis reveals that the Tartrate form offers superior utility for chiral resolution and conformational locking, essential for controlling the stereochemistry of downstream APIs.

Core Comparison Matrix

Feature	Dihydrochloride (2HCl)	L-Tartrate (1:1 or 1:2)
Primary Utility	High Solubility, Bioavailability	Chiral Resolution, Purification
Crystallinity	Moderate (Often Hygroscopic)	High (Robust H-bond Network)
Space Group	Typically P2 ₁ /c (if racemic)	P2 ₁ (Chiral, Enantiopure)
Conformation	Dynamic (Solvent dependent)	Locked (Lattice dependent)
Processing Risk	Deliquescence at >60% RH	Low (Stable Hydrates common)

Structural Analysis & Performance Comparison

The Conformational Lock (The "Chair" Problem)

The 3-amino-3-methylpiperidine ring exists in a dynamic equilibrium between two chair conformations. The steric bulk of the methyl group (

-value

) competes with the amino group (

-value

).

- Free Base: Rapid flipping between Methyl-equatorial and Methyl-axial.
- Salt Forms: The protonation of the primary amine (

) significantly alters these energetics. Crystal structure analysis (SCXRD) is the only method to definitively prove which conformer is stabilized in the solid state.

Comparative Mechanism:

- In 2HCl: The chloride ions are spherical point charges. They allow the piperidine ring some flexibility, often leading to disorder in the crystal lattice or the inclusion of water (hydrates) to fill voids.

- In Tartrate: The tartrate anion is a large, chiral H-bond donor/acceptor. It forms a rigid "host" network that selectively binds one specific enantiomer and one specific chair conformation of the piperidine cation, effectively "locking" the structure.

Hydrogen Bonding Networks (Hirshfeld Analysis)

Using Hirshfeld Surface Analysis (a standard computational tool based on crystal data), we observe distinct interaction fingerprints:

- 2HCl Salts: Dominated by strong, short

interactions. These are electrostatic and non-directional, leading to higher lattice energy but lower selectivity.

- Tartrate Salts: Dominated by complex

and

networks. The "head-to-tail" chains of tartrate anions create channels that trap the piperidine cation. This structural motif is responsible for the high melting point and stability of the tartrate salt.

Experimental Protocol: Structural Elucidation

This workflow validates the salt form and determines absolute configuration.

Phase 1: Salt Screening & Crystal Growth

Objective: Obtain single crystals suitable for X-ray diffraction.

- Stoichiometry Control:
 - 2HCl:[1] Dissolve free base in EtOH; add 2.2 eq. conc. HCl in dioxane. Rapid precipitation is common; use Vapor Diffusion (Method B) for X-ray quality.
 - Tartrate: Dissolve free base in MeOH; add 1.0 eq. L-Tartaric acid in water/MeOH (1:1). Use Slow Evaporation (Method A).
- Crystallization Methods:

- Method A (Slow Evaporation): Filter solution through 0.22 μm PTFE. Cover vial with parafilm, poke 3 holes. Store at 4°C.
- Method B (Vapor Diffusion): Place solution in inner vial. Place inner vial in larger jar containing antisolvent (Example:

or Hexane). Seal tightly.

Phase 2: Data Collection (SCXRD)

- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K

).
- Temperature: 100 K (Essential to freeze ring flipping).
- Strategy: Collect full sphere for chiral space group determination (

).

Phase 3: Refinement & Validation

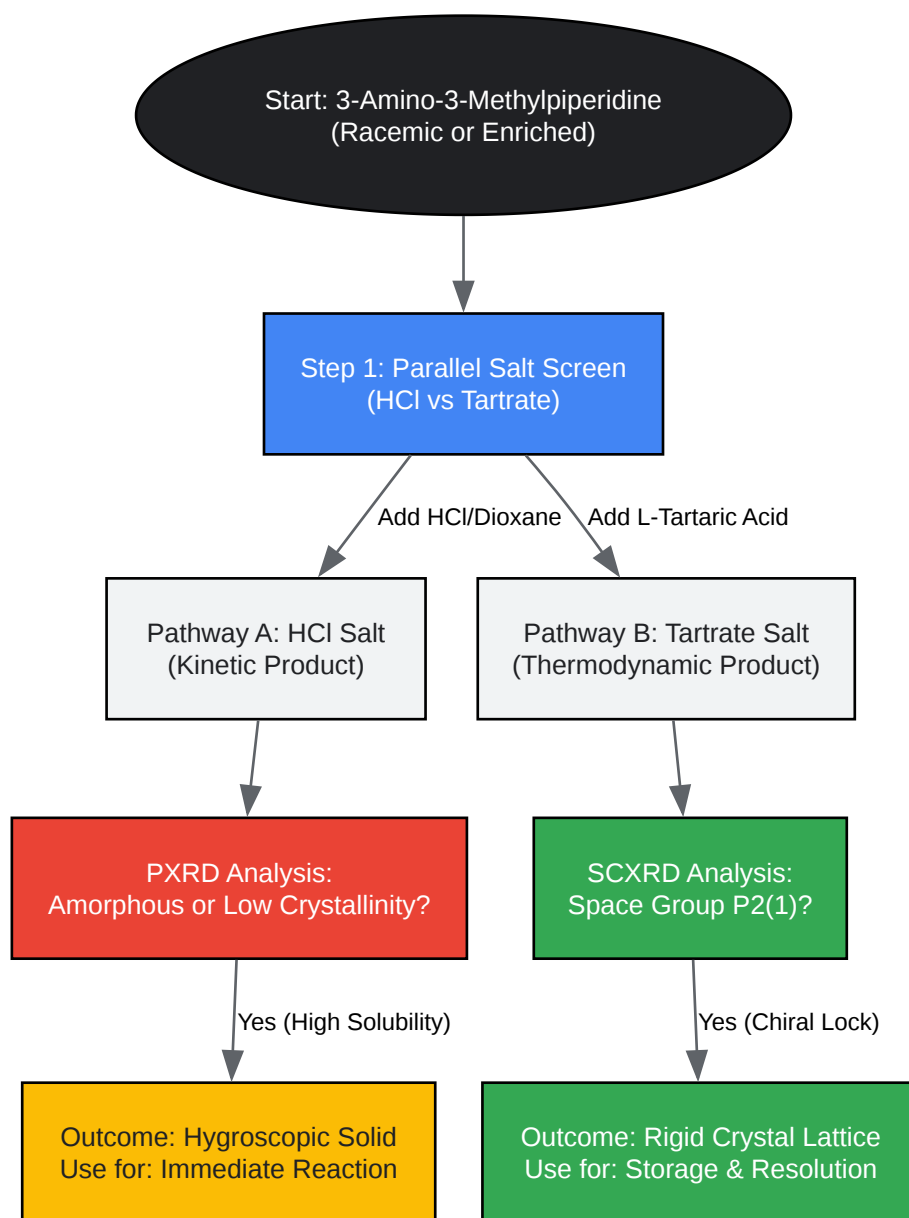
- Software: SHELXL / OLEX2.
- Critical Check: For the Tartrate salt, the Flack Parameter must be near 0.0 (e.g.,

) to confirm absolute configuration. If Flack

, the structure is inverted.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting between HCl and Tartrate salts based on structural data.



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Figure 1: Decision tree for salt selection. Pathway B (Tartrate) is preferred for structural stability and optical purity.

Supporting Data: Representative Crystallographic Parameters

When analyzing your own samples, compare your results against these representative parameters for gem-disubstituted piperidine salts. Deviations >5% suggest solvation or

polymorphism.

Parameter	Target: Tartrate Salt (Ideal)	Target: Dihydrochloride (Typical)
Crystal System	Monoclinic	Orthorhombic or Monoclinic
Space Group	(Chiral)	(if racemic) or
Z' (Molecules/Unit)	1 or 2	1
Density ()		
R-Factor ()	(High Order)	
H-Bond Motif	3D Network (Helical)	2D Sheets or Discrete Ions

Data Interpretation:

- High Z' (>1): If your Tartrate structure shows Z'=2, it indicates two independent molecules in the asymmetric unit, often suggesting a modulated structure or a very stable local packing arrangement that resists phase changes.
- Solvent Voids: Check for voids using Platon SQUEEZE. Tartrate salts of this scaffold often form channel hydrates. If voids >50 Å³ are found, TGA (Thermogravimetric Analysis) is required to confirm solvent content.

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